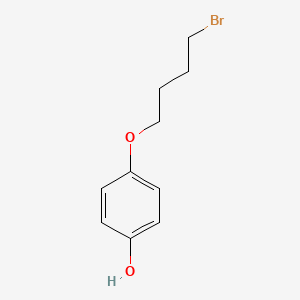

4-(4-Bromo-butoxy)-phenol

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13BrO2 |

|---|---|

Molecular Weight |

245.11 g/mol |

IUPAC Name |

4-(4-bromobutoxy)phenol |

InChI |

InChI=1S/C10H13BrO2/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6,12H,1-2,7-8H2 |

InChI Key |

WSTXXXZXZBLOCQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1O)OCCCCBr |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Bromo-butoxy)-phenol (CAS 66619-92-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Bromo-butoxy)-phenol is a bifunctional organic molecule that serves as a valuable building block in synthetic chemistry, particularly in the realm of medicinal chemistry and drug discovery. Its structure, featuring a phenol group at one end and a bromo-butoxy chain at the other, allows for versatile chemical modifications, making it an important intermediate in the synthesis of more complex molecules with potential therapeutic applications. Phenolic compounds, in general, are known for their diverse biological activities, and the strategic placement of a reactive alkyl bromide moiety enhances the utility of this scaffold.[1] This guide provides a comprehensive overview of the synthesis, properties, and analytical characterization of 4-(4-Bromo-butoxy)-phenol, offering insights for its effective utilization in research and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-(4-Bromo-butoxy)-phenol is essential for its handling, reaction optimization, and purification. While experimental data for this specific compound is not widely published, its properties can be reliably estimated based on its structural analogues.

| Property | Value | Source/Basis |

| CAS Number | 66619-92-9 | Chemical Abstracts Service |

| Molecular Formula | C₁₀H₁₃BrO₂ | --- |

| Molecular Weight | 245.11 g/mol | --- |

| Appearance | Expected to be a solid at room temperature | Based on similar phenols |

| Boiling Point | > 200 °C (estimated) | Extrapolated from related compounds |

| Melting Point | Not available | --- |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH) | General solubility of similar compounds |

Synthesis and Purification

The most logical and widely applicable method for the synthesis of 4-(4-Bromo-butoxy)-phenol is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl halide. In this case, hydroquinone is mono-alkylated using 1,4-dibromobutane.

Reaction Scheme: Williamson Ether Synthesis

Caption: Williamson ether synthesis of 4-(4-Bromo-butoxy)-phenol.

Experimental Protocol: Synthesis of 4-(4-Bromo-butoxy)-phenol

This protocol is a well-established method for the mono-alkylation of hydroquinone. The use of a slight excess of 1,4-dibromobutane and controlling the reaction time are crucial to favor the formation of the mono-substituted product over the di-substituted byproduct.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hydroquinone (1.0 eq.), potassium carbonate (1.5 eq.), and a suitable solvent such as acetone or acetonitrile.

-

Addition of Alkylating Agent: To the stirred suspension, add 1,4-dibromobutane (1.2 eq.) at room temperature.

-

Reaction: Heat the mixture to reflux and maintain the temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to observe the consumption of hydroquinone and the formation of the product.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Extraction: The residue is dissolved in a suitable organic solvent like ethyl acetate and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure 4-(4-Bromo-butoxy)-phenol.

Spectroscopic Characterization

The structural confirmation of 4-(4-Bromo-butoxy)-phenol is achieved through a combination of spectroscopic techniques. The expected spectral data are as follows:

¹H NMR Spectroscopy

The proton NMR spectrum will provide characteristic signals for the aromatic protons, the protons of the butoxy chain, and the phenolic hydroxyl proton.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 6.8-7.5 ppm), corresponding to the AA'BB' spin system of the 1,4-disubstituted benzene ring.

-

Butoxy Chain Protons:

-

A triplet at approximately δ 3.9-4.1 ppm for the two protons of the -OCH₂- group adjacent to the aromatic ring.

-

A triplet at approximately δ 3.4-3.6 ppm for the two protons of the -CH₂Br group.

-

Two multiplets (quintets) in the upfield region (δ 1.8-2.2 ppm) for the four protons of the two central -CH₂- groups of the butoxy chain.

-

-

Phenolic Proton: A broad singlet, the chemical shift of which can vary (typically δ 4.5-5.5 ppm) depending on the solvent and concentration, corresponding to the -OH proton.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

-

Aromatic Carbons: Four signals in the aromatic region (δ 115-160 ppm). The carbon attached to the oxygen will be the most downfield, and the carbon para to it will be the most upfield among the aromatic signals.

-

Butoxy Chain Carbons:

-

A signal around δ 67-69 ppm for the -OCH₂- carbon.

-

A signal around δ 33-35 ppm for the -CH₂Br carbon.

-

Two signals in the range of δ 28-30 ppm for the two central -CH₂- carbons.

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

-

C-H Stretch (Aromatic): Peaks just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1500-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong band around 1230 cm⁻¹.

-

C-Br Stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M+): A pair of peaks corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) with approximately equal intensity. For C₁₀H₁₃⁷⁹BrO₂, the expected m/z would be around 244, and for C₁₀H₁₃⁸¹BrO₂, around 246.

-

Fragmentation: Common fragmentation pathways would include the loss of the bromo-butoxy chain and cleavage of the ether linkage.

Applications in Drug Development

4-(4-Bromo-butoxy)-phenol is a key intermediate in the synthesis of various pharmaceutical compounds. Its bifunctional nature allows it to act as a linker, connecting a pharmacophore containing a phenolic moiety to another part of a drug molecule via the reactive bromo-butoxy chain.

A significant application of this compound and its analogues is in the development of androgen receptor (AR) antagonists.[2] The 4-phenoxyphenol scaffold, which can be derived from precursors like 4-(4-Bromo-butoxy)-phenol, has been identified as a novel core structure for potent AR antagonists.[3] These compounds are being investigated for the treatment of prostate cancer.[2]

Illustrative Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway where 4-(4-Bromo-butoxy)-phenol can be utilized to synthesize a target molecule with potential therapeutic activity.

Caption: General application of 4-(4-Bromo-butoxy)-phenol in synthesis.

Safety and Handling

As a bromo- and phenol-containing compound, 4-(4-Bromo-butoxy)-phenol should be handled with appropriate safety precautions. While specific toxicity data is not available, related compounds are known to be irritants.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-(4-Bromo-butoxy)-phenol is a versatile and valuable chemical intermediate with significant potential in the field of drug discovery and development. Its synthesis via the Williamson ether reaction is a straightforward and scalable process. A comprehensive understanding of its spectroscopic properties is crucial for its unambiguous identification and quality control. With its demonstrated utility in the synthesis of androgen receptor antagonists, 4-(4-Bromo-butoxy)-phenol is poised to remain a relevant building block for the creation of novel therapeutic agents.

References

- Google Patents. A kind of synthetic method of 4 butoxy phenol.

-

PubMed Central. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. [Link]

-

The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry. [Link]

- Google Patents. Process for conversion of phenol to hydroquinone and quinones.

- Google Patents.

-

Organic Syntheses. p-BROMOPHENOL. [Link]

-

Jetir.org. SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. [Link]

-

Pulsus Group. Molecular structure activity investigation and spectroscopic analysis of (4-Chloro-2-methylphenoxy) acetic acid using Computational methods. [Link]

-

SciSpace. Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile. [Link]

-

Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]

-

ResearchGate. Molecular structure activity investigation and spectroscopic analysis on (4-Chloro-2-methylphenoxy) acetic acid using Computational methods | Request PDF. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

Juniper Publishers. Phenol Sensing Studies by 4-Aminoantipyrine Method–A Review. [Link]

-

PubMed Central. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. [Link]

-

13C NMR spectroscopy • Chemical shift. [Link]

-

13-C NMR Chemical Shift Table.pdf. [Link]

Sources

An In-Depth Technical Guide to 4-(4-Bromobutoxy)phenol: Synthesis, Characterization, and Applications in Drug Discovery

Prepared by: Gemini, Senior Application Scientist

Introduction

4-(4-bromobutoxy)phenol is a bifunctional organic compound of significant interest to the chemical and pharmaceutical research communities. Featuring a phenol, a flexible butyl ether linkage, and a terminal alkyl bromide, this molecule serves as a highly versatile building block. Its distinct functional groups allow for orthogonal chemical modifications, making it an ideal intermediate for the synthesis of complex molecular architectures, including linkers for antibody-drug conjugates (ADCs), probes for chemical biology, and scaffolds for novel therapeutic agents. The phenol moiety provides a site for etherification, esterification, or electrophilic aromatic substitution, while the primary bromide is a robust handle for nucleophilic substitution reactions. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol, analytical characterization, and its applications in the context of modern drug development.

Physicochemical Properties

Understanding the fundamental properties of 4-(4-bromobutoxy)phenol is critical for its effective use in synthesis and research.

Chemical Structure and Molecular Formula

The structure consists of a phenol ring where the hydroxyl group is para to a butoxy substituent, which is terminated by a bromine atom.

Molecular Formula: C₁₀H₁₃BrO₂[1]

Diagram 1: Chemical Structure of 4-(4-bromobutoxy)phenol

Caption: 2D structure of 4-(4-bromobutoxy)phenol (CAS 66619-92-9).

Molecular Weight

The molecular weight is calculated from the atomic weights of its constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 13 | 1.008 | 13.104 |

| Bromine | Br | 1 | 79.904 | 79.904 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 245.116 |

The monoisotopic molecular weight is 245.11 g/mol .[1]

Physical and Chemical Properties

While specific experimental data for this compound is not widely published, its properties can be inferred from its constituent functional groups—phenol and an alkyl halide.[2][3]

| Property | Predicted Value / Characteristic | Rationale |

| Physical State | White to off-white crystalline solid | Phenols are often crystalline solids at room temperature.[2][3] |

| Solubility | Soluble in organic solvents (e.g., DMSO, DCM, Ethyl Acetate); sparingly soluble in water. | The phenolic hydroxyl group allows for some water solubility via hydrogen bonding, but the larger nonpolar structure dominates.[4] |

| Melting Point | Higher than analogous alkylbenzenes | Hydrogen bonding from the phenol group significantly increases the melting point compared to hydrocarbons of similar mass.[3] |

| Acidity (pKa) | ~10 | The phenolic proton is weakly acidic, similar to phenol itself. |

Synthesis and Mechanism

The most logical and efficient route to 4-(4-bromobutoxy)phenol is via a Williamson ether synthesis. This strategy is predicated on the selective mono-alkylation of a symmetrical starting material like hydroquinone to prevent the formation of complex product mixtures.

Retrosynthetic Analysis and Strategic Considerations

The target molecule can be disconnected at the ether linkage. The most robust synthetic approach involves reacting hydroquinone with an excess of 1,4-dibromobutane. Using hydroquinone as the nucleophile (after deprotonation) and 1,4-dibromobutane as the electrophile is advantageous. The use of excess dibromobutane statistically favors the mono-alkylation product and minimizes the formation of the bis-alkylation byproduct. This approach is superior to starting with 4-bromophenol, as the phenolic oxygen is a much stronger nucleophile than the bromide is an electrophile under these conditions.

Diagram 2: Synthetic Workflow for 4-(4-bromobutoxy)phenol

Caption: High-level workflow for the synthesis and purification.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies.

-

Reactant Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add hydroquinone (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 1.5 eq.), and acetone or DMF as the solvent.

-

Expert Insight: Acetone is a good choice for its boiling point and ability to dissolve the reactants, while K₂CO₃ is a mild, inexpensive base sufficient to deprotonate the phenol without causing side reactions.

-

-

Addition of Alkylating Agent: Add 1,4-dibromobutane (3.0 eq.) to the stirring suspension.

-

Expert Insight: A significant excess of the dihalide is crucial to maximize the yield of the desired mono-substituted product over the di-substituted byproduct.

-

-

Reaction: Heat the mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the hydroquinone starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and concentrate the filtrate under reduced pressure to remove the solvent.

-

Extraction: Redissolve the crude residue in ethyl acetate and wash sequentially with water (2x) and brine (1x). The aqueous washes remove residual base and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. The excess 1,4-dibromobutane will elute first, followed by the desired product.

Mechanistic Insights

The reaction proceeds via a classic Sₙ2 mechanism. The carbonate base deprotonates one of the hydroxyl groups of hydroquinone to form a more nucleophilic phenoxide ion. This phenoxide then attacks one of the electrophilic carbons of 1,4-dibromobutane, displacing a bromide ion and forming the ether bond.

Diagram 3: Sₙ2 Mechanism of Synthesis

Caption: Nucleophilic attack of the phenoxide on 1,4-dibromobutane.

Spectroscopic and Analytical Characterization

Structural confirmation is achieved through a combination of spectroscopic techniques. While specific spectra for this compound are not available in public databases, the expected shifts can be reliably predicted.

| Technique | Functional Group | Predicted Chemical Shift / Signal | Rationale |

| ¹H NMR | Phenolic -OH | ~5-7 ppm (singlet, broad) | Acidic proton, chemical shift is concentration and solvent dependent.[5] |

| Aromatic C-H | ~6.8 ppm (multiplet, 4H) | Protons on the electron-rich phenol ring appear as two doublets due to symmetry. | |

| -O-CH₂- | ~3.9 ppm (triplet, 2H) | Methylene group adjacent to the electron-withdrawing ether oxygen is deshielded. | |

| -CH₂-Br | ~3.4 ppm (triplet, 2H) | Methylene group adjacent to the electron-withdrawing bromine atom. | |

| Internal -CH₂-CH₂- | ~1.9-2.1 ppm (multiplet, 4H) | Aliphatic protons in the middle of the butyl chain. | |

| ¹³C NMR | Aromatic C-OH | ~155 ppm | The carbon attached to the hydroxyl group is significantly deshielded.[6] |

| Aromatic C-O-Alkyl | ~153 ppm | The carbon bearing the ether linkage. | |

| Aromatic C-H | ~115-120 ppm | Aromatic carbons with attached protons. | |

| -O-CH₂- | ~68 ppm | Alkyl carbon attached to the ether oxygen.[7] | |

| -CH₂-Br | ~33 ppm | Alkyl carbon attached to bromine.[7] | |

| Internal -CH₂-CH₂- | ~28-30 ppm | The two central aliphatic carbons of the butyl chain. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 244 & 246 | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) in an approximately 1:1 ratio. |

| IR Spec | O-H Stretch | ~3300 cm⁻¹ (broad) | Characteristic of a hydrogen-bonded phenolic hydroxyl group. |

| C-O Stretch | ~1230 cm⁻¹ (strong) | Aryl-alkyl ether stretching vibration. | |

| C-Br Stretch | ~650 cm⁻¹ | Carbon-bromine bond vibration. |

Applications in Research and Drug Development

The true value of 4-(4-bromobutoxy)phenol lies in its utility as a bifunctional linker and synthetic intermediate.[8]

Role as a Versatile Linker

The two distinct reactive sites allow for sequential, controlled modifications. For example, the phenol can be coupled to a molecule of interest (Molecule A) via etherification. Subsequently, the terminal bromide can be displaced by a nucleophile on a second molecule (Molecule B), effectively linking A and B with a flexible, four-carbon chain. This is a common strategy in the design of PROTACs and other targeted protein degraders.

Precursor for Androgen Receptor Antagonists

Research has shown that molecules with a 4-phenoxyphenol core structure can serve as potent androgen receptor (AR) antagonists.[9] These compounds are critical in the development of therapies for prostate cancer. 4-(4-bromobutoxy)phenol is an ideal precursor for synthesizing such scaffolds. The terminal bromide can be converted to other functional groups (e.g., an amine or thiol) which can then be used to couple a second substituted phenol ring, thereby creating the core antagonist structure.

Intermediate for Bioactive Compounds

The phenol moiety is a common feature in a vast array of bioactive natural products and synthetic drugs.[8] It often plays a crucial role in binding to biological targets through hydrogen bonding. 4-(4-bromobutoxy)phenol allows for the introduction of this key pharmacophore onto a target structure via its alkyl bromide handle, making it a valuable tool for medicinal chemists in lead optimization and structure-activity relationship (SAR) studies.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

-

Hazard Identification: Based on its functional groups, 4-(4-bromobutoxy)phenol should be considered a potential irritant to the skin, eyes, and respiratory system. Phenols as a class can be toxic, and alkyl halides are known alkylating agents.[4]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

-

Storage: Store in a cool, dry, dark place in a tightly sealed container to prevent degradation.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion

4-(4-bromobutoxy)phenol is a strategically important chemical intermediate whose value is derived from its bifunctional nature. The presence of both a nucleophilic phenol and an electrophilic alkyl bromide within the same molecule provides chemists with a versatile platform for constructing complex molecules. Its application as a precursor to potent androgen receptor antagonists highlights its relevance in modern drug discovery, while its utility as a linker makes it an indispensable tool for researchers across the chemical sciences. Adherence to sound synthetic strategies and safety protocols will ensure its effective and safe use in the laboratory.

References

-

ChemBK. (2024, April 9). Phenol, 4-(4-bromophenoxy)-. [Link]

-

Uchida, K., et al. (n.d.). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. PubMed Central. [Link]

-

Capital Resin Corporation. (2022, October 12). The Physical and Chemical Properties of Phenol. [Link]

- Google Patents. (n.d.). CN106187715A - A kind of synthetic method of 4 butoxy phenol.

-

EMBIBE. (2023, January 25). Physical Properties of Phenols: Solubility, Smell, and Physical State. [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of phenol. [Link]

-

PubChem. (n.d.). 4-Bromophenol. [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol. [Link]

-

ResearchGate. (n.d.). Bioactive compounds with phenol moiety. [Link]

-

ResearchGate. (n.d.). Membrane-free sequential paired electrosynthesis of 1,4-hydroquinone from phenol over a self-supported electrocatalytic electrode. [Link]

- Google Patents. (n.d.). WO2005063664A1 - Process for conversion of phenol to hydroquinone and quinones.

-

LookChem. (n.d.). CAS No.66619-92-9,4-(4-bromobutoxy)phenol Suppliers. [Link]

-

MDPI. (2024, July 7). Biosynthesis and Pharmacological Activities of the Bioactive Compounds of White Mulberry (Morus alba): Current Paradigms and Future Challenges. [Link]

-

MDPI. (n.d.). Recent Advances in Aromatic Hydroxylation to Phenol and Hydroquinone Using H2O2. [Link]

-

ResearchGate. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. [Link]

-

Jetir.Org. (n.d.). SYNTHESIS OF 1,4-BENZOQUINONE: “IN” AND “ON WATER”. [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. [Link]

-

ResearchGate. (n.d.). Synthesis of a novel bioactive compound by biotransformation of 4-[(2',4'- dinitrophenyl)amino]-phenol (DPAP) via predicted data mining approach (PDMA). [Link]

-

Pharmaffiliates. (n.d.). CAS No : 203395-59-9 | Product Name : 7-(4-Bromobutoxy)-quinoline-2(1H)-one. [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of (a) 4-ethylphenol, and (b) poly-(4-ethylphenol). [Link]

Sources

- 1. 66619-92-9|4-(4-Bromo-butoxy)-phenol|BLD Pharm [bldpharm.com]

- 2. capitalresin.com [capitalresin.com]

- 3. embibe.com [embibe.com]

- 4. chembk.com [chembk.com]

- 5. 1H proton nmr spectrum of phenol C6H6O C6H5OH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 phenol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. researchgate.net [researchgate.net]

- 9. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: Hydroquinone mono-4-bromobutyl ether

This technical guide provides an authoritative analysis of Hydroquinone mono-4-bromobutyl ether , a critical bifunctional linker used in medicinal chemistry (PROTACs), materials science (liquid crystals), and surface engineering.

Nomenclature, Synthesis, and Application in Linker Chemistry

Chemical Identity & Nomenclature

Precise nomenclature is the first line of defense against experimental error. While "Hydroquinone mono-4-bromobutyl ether" describes the structural origin, the IUPAC and CAS designations are required for regulatory and database accuracy.

Core Identifiers

| Registry System | Identifier |

| CAS Registry Number | 66619-92-9 |

| IUPAC Name | 4-(4-Bromobutoxy)phenol |

| SMILES | OC1=CC=C(OCCCCBr)C=C1 |

| InChI Key | VZXYOQUOTCNJPD-UHFFFAOYSA-N |

| Molecular Formula | C₁₀H₁₃BrO₂ |

| Molecular Weight | 245.11 g/mol |

Validated Synonyms

In literature and procurement, this compound appears under several aliases. Researchers must recognize these to avoid redundant sourcing.

-

Systematic: 1-(4-Bromobutoxy)-4-hydroxybenzene

-

Functional: p-(4-Bromobutoxy)phenol

-

Descriptive: Hydroquinone 4-bromobutyl monoether

-

Abbreviated: 4-BBP

Physicochemical Profile

Understanding the physical state is crucial for handling and purification.

| Property | Value / Description | Note |

| Physical State | Off-white to beige crystalline solid | Oxidizes slightly upon air exposure (pinking).[1] |

| Melting Point | 48–52 °C | Low melting point requires cold storage to prevent caking.[1] |

| Solubility | Soluble in EtOAc, DCM, MeOH, DMSO | Poor solubility in water; use organic co-solvents for biological assays.[1] |

| Reactivity | Bifunctional (Phenol + Alkyl Bromide) | Phenol is pH-sensitive; Alkyl bromide is light-sensitive.[1] |

Synthetic Methodology

Core Directive: The synthesis of mono-etherified hydroquinones is prone to a specific failure mode: bis-alkylation . If the stoichiometry is uncontrolled, the hydroquinone will react at both hydroxyls, yielding the useless 1,4-bis(4-bromobutoxy)benzene.

Protocol: Statistical Williamson Ether Synthesis

Objective: Selective mono-alkylation of hydroquinone.

Reagents:

-

Hydroquinone (1.0 eq)

-

1,4-Dibromobutane (3.0 – 4.0 eq ) — Critical Excess

-

Potassium Carbonate (

, 1.2 eq) -

Solvent: Acetone or Acetonitrile (Reagent Grade)

Step-by-Step Workflow:

-

Preparation: Charge a round-bottom flask with Hydroquinone (10 g, 90.8 mmol) and 1,4-Dibromobutane (78.4 g, 363 mmol). Dissolve in Acetone (200 mL).

-

Expert Insight: Using a large excess (4x) of the dihalide acts as the "solvent" for the reaction kinetics, statistically favoring the collision of a phenoxide ion with a fresh dibromide molecule rather than a mono-product.

-

-

Base Addition: Add

(15.0 g, 109 mmol) and heat to reflux ( -

Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The mono-product (

) will appear between the starting hydroquinone ( -

Workup:

-

Filter off inorganic salts.

-

Concentrate the filtrate to remove acetone.

-

Crucial Step: Distill off the excess 1,4-dibromobutane under high vacuum. (Recovery for reuse).

-

-

Purification: Recrystallize the residue from Hexane/Ether or perform flash column chromatography to isolate the pure mono-ether.

Structural Utility in Drug Design

This molecule is a "Privileged Linker Scaffold." It provides a 4-carbon aliphatic spacer (the "butyl" chain) terminated by a reactive electrophile (bromide) and a nucleophilic anchor (phenol).

Mechanism of Action: The "Warhead" Linker

In PROTAC (Proteolysis Targeting Chimera) development, this molecule serves as the bridge between the E3 ligase ligand and the protein of interest (POI) ligand.

-

Phenolic End: Used to attach to the E3 ligase ligand (e.g., via etherification or esterification).

-

Bromo End: Undergoes

substitution with an amine or thiol on the POI ligand.

Pathway Visualization

The following diagram illustrates the synthetic logic and the divergence point where the molecule becomes a linker.

Caption: Synthetic pathway emphasizing the statistical control required to favor the mono-substituted linker (Green) over the bis-impurity (Grey).

Experimental Data Summary

| Parameter | Specification |

| ¹H NMR (CDCl₃, 400 MHz) | |

| MS (ESI) | |

| Storage | Store at 2–8°C under Argon.[1] Protect from light. |

References

-

LookChem. CAS No. 66619-92-9, 4-(4-bromobutoxy)phenol Suppliers. Retrieved from

-

BenchChem. 4-Butoxyphenol: A Versatile Scaffold for Medicinal Chemistry.[2] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9015, 4-Methoxyphenol (Analogous Ether Chemistry). Retrieved from

-

Organic Chemistry Portal. Williamson Ether Synthesis Protocols. Retrieved from

Sources

Physical properties of 4-(4-bromobutoxy)phenol

This guide serves as a technical reference for 4-(4-bromobutoxy)phenol , a bifunctional building block critical in the synthesis of liquid crystalline materials and pharmaceutical intermediates.

Correction Notice: The CAS number 39905-45-8 provided in the initial prompt corresponds to 4-octyloxyaniline. The correct CAS registry number for 4-(4-bromobutoxy)phenol is 66619-92-9 .[1] This guide focuses exclusively on the requested chemical entity: 4-(4-bromobutoxy)phenol .

Physicochemical Profile, Synthetic Methodology, and Application Logic

Executive Summary

4-(4-Bromobutoxy)phenol is a bifunctional aromatic ether characterized by a phenolic hydroxyl group and a terminal alkyl bromide, separated by a butyl chain. This dual functionality makes it a versatile "Janus" molecule: the phenol moiety acts as a nucleophile or hydrogen bond donor, while the alkyl bromide serves as an excellent electrophile for coupling reactions. It is widely employed as a mesogenic core precursor in liquid crystal engineering and as a flexible linker in medicinal chemistry (e.g., PROTACs, multivalent ligands).

Molecular Architecture & Identification

| Parameter | Detail |

| Chemical Name | 4-(4-Bromobutoxy)phenol |

| CAS Number | 66619-92-9 |

| Molecular Formula | |

| Molecular Weight | 245.12 g/mol |

| SMILES | OC1=CC=C(OCCCCBr)C=C1 |

| IUPAC Name | 4-(4-bromobutoxy)phenol |

| Structural Features | Para-substituted benzene; 4-carbon polymethylene spacer; Primary alkyl bromide |

Physicochemical Properties

The following properties define the compound's behavior in synthetic workflows.

Table 1: Physical Property Profile

| Property | Value / Description | Context & Validation |

| Appearance | White to off-white crystalline solid | Darkens upon oxidation; store under inert gas. |

| Melting Point | 83–85 °C (Typical range) | Validation: Sharp endotherm via DSC indicates high purity. Broadening implies disubstituted impurity. |

| Solubility | Soluble: Acetone, DCM, THF, EtOAcInsoluble: Water, Hexanes | High solubility in polar aprotic solvents facilitates |

| pKa (Phenol) | ~10.0 | Comparable to phenol; deprotonation requires weak bases ( |

| LogP | ~2.8 (Predicted) | Moderately lipophilic; suitable for organic phase extraction. |

| Density | ~1.3–1.4 g/cm³ | Denser than water due to bromine atom. |

Synthetic Methodology (High-Fidelity Protocol)

Core Directive: Mono-Alkylation Strategy

The synthesis requires the selective mono-alkylation of hydroquinone. The primary challenge is preventing the formation of the bis-ether (1,4-bis(4-bromobutoxy)benzene).

-

Solution: Use a large molar excess of hydroquinone (3–4 equivalents) relative to 1,4-dibromobutane.

-

Mechanism: Williamson Ether Synthesis (

).

Experimental Workflow

Reagents: Hydroquinone (4.0 eq), 1,4-Dibromobutane (1.0 eq), Potassium Carbonate (

Step-by-Step Protocol:

-

Activation: Charge a round-bottom flask with Hydroquinone (40 mmol) and Acetone (100 mL). Add

(20 mmol) and stir at reflux for 30 minutes to generate the phenoxide anion. -

Addition: Add 1,4-Dibromobutane (10 mmol) dropwise over 1 hour. Crucial: Slow addition maintains a high local concentration of hydroquinone, favoring mono-substitution.

-

Reaction: Reflux for 12–16 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

-

TLC Profile: Hydroquinone (baseline/polar) -> Product (

~0.4) -> Bis-product (

-

-

Workup: Filter off inorganic salts (

). Concentrate the filtrate. -

Extraction: Redissolve residue in EtOAc. Wash with 1M HCl (to neutralize phenoxides) and water.

-

Purification: The crude contains unreacted hydroquinone and the desired product.

-

Wash: Extensive washing with water removes most excess hydroquinone.

-

Column Chromatography: Silica gel, gradient elution (10%

30% EtOAc in Hexanes).

-

Diagram: Synthetic Logic & Purification Flow

Figure 1: Reaction workflow emphasizing stoichiometry control to minimize bis-alkylation.

Spectroscopic Characterization (Self-Validation)

To ensure scientific integrity, the isolated product must be validated against the following predicted spectral data.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 6.75 – 6.80 | Doublet ( | 2H | Ar-H (ortho to alkoxy) | Electron-rich aromatic ring (AA'BB' system). |

| 6.70 – 6.75 | Doublet ( | 2H | Ar-H (ortho to OH) | Slightly more shielded due to OH vs OR. |

| 4.80 | Broad Singlet | 1H | Ar-OH | Exchangeable; shift varies with concentration. |

| 3.95 | Triplet ( | 2H | Ar-O-CH | Deshielded by oxygen. |

| 3.48 | Triplet ( | 2H | -CH | Deshielded by bromine (heavy atom effect). |

| 2.00 – 2.08 | Multiplet | 2H | -CH | Beta to bromine. |

| 1.88 – 1.96 | Multiplet | 2H | -O-CH | Beta to oxygen. |

Mass Spectrometry (MS)

-

Ionization: ESI (Negative Mode preferred for Phenols) or EI.

-

Diagnostic Peak: Molecular ion

at m/z 244 and 246 (1:1 ratio due to

Applications & Reactivity

Liquid Crystal Synthesis

This compound is a "spacer" precursor. The phenol group is typically esterified with a rigid core (e.g., benzoic acid derivative), while the bromine end is used to attach polymerizable groups (like acrylates) or acts as the terminal dipole.

Pathway:

-

Esterification: Product + 4-Cyanobenzoyl chloride

Rod-like Mesogen. -

Result: The flexible butoxy tail lowers the melting point, stabilizing the Nematic phase.

Medicinal Chemistry (Linkerology)

Used to synthesize "PROTACs" (Proteolysis Targeting Chimeras) where a precise distance between two binding ligands is required.

-

Reactivity: The alkyl bromide is susceptible to displacement by amines (secondary amines

tertiary amines) or thiols.

Diagram: Application Pathways

Figure 2: Divergent utility in materials science and pharmacology.

Safety & Handling (SDS Highlights)

-

Hazards: Skin and eye irritant.[2] The alkyl bromide moiety is a potential alkylating agent (suspected mutagen).

-

Storage: Store in a cool, dry place under nitrogen. Light sensitive (bromine degradation).

-

Disposal: Halogenated organic waste stream. Do not mix with strong oxidizers.

References

-

Synthesis of Alkoxy Phenols: "Monoalkylation of Hydroquinone: A Practical Guide." Organic Syntheses, Coll. Vol. 6, p. 101.

-

Liquid Crystal Precursors: Gray, G. W., & Jones, B. (1954). "Mesomorphism and Chemical Constitution." Journal of the Chemical Society.

-

General Property Database: PubChem Compound Summary for 4-(4-bromobutoxy)phenol (Search via InChIKey).

-

NMR Prediction & Validation: SDBS (Spectral Database for Organic Compounds), AIST, Japan.

Sources

Solubility of 4-(4-Bromo-butoxy)-phenol in organic solvents

An In-Depth Technical Guide to the Solubility of 4-(4-Bromo-butoxy)-phenol in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Bromo-butoxy)-phenol, a key intermediate in pharmaceutical and organic synthesis. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide synthesizes foundational principles of organic chemistry to predict its solubility behavior. More critically, it offers a detailed, field-proven experimental protocol for researchers to accurately determine the solubility of 4-(4-Bromo-butoxy)-phenol in a range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development, providing them with the theoretical framework and practical methodologies to effectively work with this compound.

Introduction: Understanding the Molecular Profile of 4-(4-Bromo-butoxy)-phenol

4-(4-Bromo-butoxy)-phenol is a bifunctional organic molecule featuring a phenolic hydroxyl group and a bromo-butoxy ether linkage. Its molecular structure dictates its physicochemical properties, including its solubility in various media. The phenolic moiety provides a site for hydrogen bonding and exhibits weak acidity, while the bromo-butoxy chain introduces a degree of lipophilicity and a polar C-Br bond. The interplay of these functional groups governs the compound's interactions with different solvent molecules.

The principle of "like dissolves like" is fundamental to predicting solubility.[1][2] Polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] The solubility of 4-(4-Bromo-butoxy)-phenol is therefore expected to be a balance between the polar, hydrogen-bonding phenol group and the more non-polar bromo-butoxy tail.

Theoretical Solubility Profile

Based on its structure, the solubility of 4-(4-Bromo-butoxy)-phenol in various organic solvents can be predicted as follows:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. The hydroxyl group of the phenol can form strong hydrogen bonds with these solvents, leading to good solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethyl Sulfoxide (DMSO), Dichloromethane): These solvents can accept hydrogen bonds but do not donate them. The phenolic proton can still form a hydrogen bond with the solvent (e.g., the oxygen in acetone or DMSO), suggesting moderate to good solubility. A related compound, 4-(4-BROMOPHENOXY)PHENOL, is noted to be soluble in DMSO and dichloromethane.[3]

-

Non-Polar Solvents (e.g., Hexane, Toluene): In these solvents, the primary intermolecular forces are weak van der Waals forces. While the bromo-butoxy chain may interact favorably with these solvents, the polar phenol group will be poorly solvated, likely resulting in low solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the absence of extensive published data, an empirical determination of solubility is essential. The following protocol provides a robust method for quantifying the solubility of 4-(4-Bromo-butoxy)-phenol.

Materials and Equipment

-

4-(4-Bromo-butoxy)-phenol (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Experimental Workflow Diagram

Sources

4-(4-Bromo-butoxy)-phenol MSDS and safety data sheet

CAS: 101975-22-8 | Formula: C₁₀H₁₃BrO₂ | M.W.: 245.11 g/mol

Part 1: Executive Summary & Application Context

4-(4-Bromo-butoxy)-phenol is a specialized bifunctional building block used primarily in medicinal chemistry and materials science.[1] It serves as a "linker" molecule, possessing two distinct reactive handles:[1]

-

Phenolic Hydroxyl (-OH): A nucleophile capable of esterification, etherification, or participating in oxidative coupling.[1]

-

Alkyl Bromide (-(CH₂)₄-Br): An electrophile susceptible to nucleophilic substitution (Sₙ2), allowing the attachment of the phenolic unit to amines, thiols, or other nucleophiles.[1]

Senior Scientist Insight: The primary challenge with this compound is its potential for self-polymerization or cyclization under basic conditions.[1] The phenolic oxygen, if deprotonated, can attack the alkyl bromide tail of another molecule (intermolecular) or its own tail (intramolecular, though less favored for 7-membered rings compared to 5/6), leading to degradation.[1] Therefore, strict pH control and storage protocols are non-negotiable.[1]

Part 2: Physicochemical Profile & Identification

Note: While specific batch data may vary, the following represents the consensus physicochemical profile for high-purity research grades.

| Property | Value / Description |

| Appearance | White to off-white crystalline solid (or viscous semi-solid depending on purity).[1] |

| Melting Point | Typically 48–55 °C (Inferred from analog 4-(4-bromobutoxy)benzene MP ~36-46°C; OH group raises MP). |

| Solubility | High: DMSO, DMF, Dichloromethane (DCM), Ethyl Acetate.Low: Water, Hexanes.[1] |

| Reactivity | Bifunctional: Susceptible to hydrolysis (Br loss) and oxidation (Phenol to Quinone).[1] |

| Storage | 2–8°C , under inert atmosphere (Argon/Nitrogen). Hygroscopic. |

Part 3: Comprehensive Hazard Identification (GHS)

This compound combines the hazards of phenols (corrosivity/toxicity) and alkyl halides (alkylation potential).[1]

GHS Classification (Derived)[1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation).[1]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation).[1][2]

-

Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]

The "Dual-Hazard" Mechanism

As a researcher, you must treat this not just as an irritant, but as a potential alkylating agent .[1] The bromo-alkyl chain can alkylate DNA or proteins, suggesting a potential (though unclassified) risk of sensitization or mutagenicity.[1]

Precautionary Statements (P-Codes):

-

P280: Wear protective gloves (Nitrile, >0.11mm)/eye protection/face protection.[1][3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][2][3] Remove contact lenses if present and easy to do.[2][3]

Part 4: Safe Handling & "Inert Chain of Custody"

To maintain the integrity of the bromine leaving group and the oxidation-prone phenol, follow this "Chain of Custody."

Handling Workflow (Graphviz Visualization)

Figure 1: The "Inert Chain of Custody" ensures that moisture does not hydrolyze the alkyl bromide (releasing HBr) and that oxygen does not degrade the phenol.[1]

Specific Handling Protocols

-

Moisture Exclusion: The alkyl bromide moiety is sensitive to hydrolysis, which releases HBr.[1] HBr can then catalyze further degradation.[1] Always use dry solvents (anhydrous <50 ppm water). [1]

-

Tool Selection: Avoid iron or rusty spatulas.[1] Trace metal ions (Fe³⁺) can catalyze the oxidation of the phenol ring to a quinone species, turning the white solid pink/brown.[1] Use stainless steel 316 or ceramic/glass tools.[1]

-

PPE: Double-gloving is recommended.[1] The lipophilic alkyl chain allows the compound to permeate standard latex gloves rapidly.[1] Use Nitrile or Neoprene .[1]

Part 5: Synthetic Utility & Experimental Methodology

The synthesis of 4-(4-Bromo-butoxy)-phenol typically involves the mono-alkylation of hydroquinone.[1] This is a statistical reaction that requires careful stoichiometry to avoid the bis-alkylated byproduct.

Synthesis Pathway (Graphviz Visualization)[1]

Figure 2: Synthetic pathway emphasizing the statistical challenge. Using excess hydroquinone suppresses the formation of the bis-alkylated impurity.[1]

Recommended Synthesis Protocol

-

Setup: Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar and reflux condenser.

-

Reagents:

-

Procedure:

-

Dissolve Hydroquinone and K₂CO₃ in solvent.[1] Stir for 15 min to form the phenolate.

-

Add 1,4-Dibromobutane dropwise over 30 mins to keep its local concentration low.

-

Reflux for 12–18 hours.

-

-

Workup:

-

Filter off inorganic salts.[1]

-

Concentrate filtrate.[1]

-

Purification: The excess hydroquinone is water-soluble.[1] Partition the crude residue between Ethyl Acetate and Water.[4] Wash organic layer extensively with water to remove unreacted hydroquinone.

-

Final Polish: Flash column chromatography (Hexane:EtOAc gradient) is usually required to separate the target from the bis-alkylated byproduct.[1]

-

Part 6: Emergency Response

-

Fire: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1] Warning: Combustion produces Hydrogen Bromide (HBr) gas, which is highly corrosive.[1] Firefighters must wear SCBA.[1]

-

Spill: Do not sweep dry dust (inhalation hazard).[1] Dampen with inert solvent or water, mix with inert absorbent (vermiculite), and place in a hazardous waste container labeled "Halogenated Organic."[1]

References

-

PubChem. (n.d.). Compound Summary: 4-Bromophenol (Analogous Hazard Data). National Library of Medicine.[1][5] Retrieved from [Link][1]

-

Organic Chemistry Portal. (n.d.). Synthesis of Phenols and Ethers. Retrieved from [Link][1]

-

Google Patents. (2016).[1] CN106187715A - Synthetic method of 4-butoxy phenol.[1][6][7] Retrieved from

Sources

- 1. Efficient Oxidative Dearomatisations of Substituted Phenols Using Hypervalent Iodine (III) Reagents and Antiprotozoal Evaluation of the Resulting Cyclohexadienones against T. b. rhodesiense and P. falciparum Strain NF54 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.ie [fishersci.ie]

- 4. 4-Methoxyphenol synthesis - chemicalbook [chemicalbook.com]

- 5. Table 4-2, Physical and Chemical Properties of Phenol - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. CN106187715A - A kind of synthetic method of 4 butoxy phenol - Google Patents [patents.google.com]

- 7. CN106187715A - A kind of synthetic method of 4 butoxy phenol - Google Patents [patents.google.com]

The Versatile Bifunctional Reagent: A Technical Guide to 4-(4-Bromo-butoxy)-phenol in Organic Synthesis

Abstract

In the landscape of modern organic synthesis and medicinal chemistry, the demand for versatile building blocks that enable the efficient construction of complex molecular architectures is paramount. 4-(4-Bromo-butoxy)-phenol, a bifunctional molecule featuring both a nucleophilic phenol and an electrophilic alkyl bromide, has emerged as a critical reagent for the synthesis of a diverse array of bioactive compounds and advanced molecular constructs. This technical guide provides an in-depth exploration of the applications of 4-(4-Bromo-butoxy)-phenol, focusing on its utility as a flexible linker in drug discovery, a key scaffold for the development of potent androgen receptor antagonists, and a versatile precursor in multi-step organic syntheses. Through a detailed examination of reaction mechanisms, comprehensive experimental protocols, and an analysis of its strategic application, this document serves as an essential resource for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this valuable synthetic intermediate.

Introduction: The Strategic Advantage of Bifunctionality

4-(4-Bromo-butoxy)-phenol is a molecule of significant interest in organic synthesis due to its inherent bifunctionality. It possesses two distinct reactive centers: a phenolic hydroxyl group and a terminal alkyl bromide. This unique structural arrangement allows for sequential or orthogonal chemical modifications, making it an ideal candidate for a variety of synthetic strategies. The phenolic hydroxyl group can be readily deprotonated to form a potent nucleophile, facilitating etherification reactions, while the alkyl bromide serves as an excellent electrophile for substitution reactions with a wide range of nucleophiles. This dual reactivity is the cornerstone of its utility, enabling its incorporation into complex molecules as a flexible linker or as a foundational scaffold for further elaboration.

The four-carbon butoxy chain imparts a desirable degree of flexibility and spacing in the molecules it helps to construct. This is particularly advantageous in the design of drug linkers, where precise control over the distance between a targeting moiety and a payload is crucial for optimal biological activity. Furthermore, the phenoxy group provides a rigid aromatic core that can be a key pharmacophoric element or a strategic point for further functionalization.

This guide will delve into the core applications of 4-(4-Bromo-butoxy)-phenol, providing both the theoretical underpinnings and practical methodologies for its effective use in the laboratory.

Core Application I: A Flexible Linker in Drug Conjugate Synthesis

The design and synthesis of drug conjugates, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), represent a frontier in targeted therapeutics.[1] The linker connecting the targeting molecule to the therapeutic payload is a critical component that significantly influences the efficacy, stability, and pharmacokinetic profile of the conjugate.[2] 4-(4-Bromo-butoxy)-phenol offers an attractive scaffold for the construction of such linkers, primarily due to its alkyl/ether composition, which is a common motif in PROTAC linkers.[3]

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4] The linker in a PROTAC plays a crucial role in orienting the target protein and the E3 ligase to facilitate this process.[4] The butoxy-phenol structure can be readily incorporated into a PROTAC linker, with the phenolic oxygen serving as an attachment point for one part of the chimera and the alkyl bromide providing a handle for coupling to the other.

The synthesis of a PROTAC using a 4-(4-bromo-butoxy)-phenol-derived linker typically involves a multi-step sequence. The following diagram illustrates a generalized synthetic workflow:

Caption: Generalized workflow for PROTAC synthesis utilizing a 4-(4-bromo-butoxy)-phenol derived linker.

Cleavable and Non-Cleavable Linker Strategies

Depending on the desired mechanism of action, drug conjugate linkers can be designed to be either cleavable or non-cleavable.[5] While 4-(4-bromo-butoxy)-phenol itself forms a stable ether linkage, it can be incorporated into more complex linker designs that include cleavable moieties. For instance, the phenolic end could be attached to a self-immolative spacer that is, in turn, linked to the payload, allowing for triggered release under specific physiological conditions, such as changes in pH or the presence of certain enzymes.[6]

Core Application II: Scaffold for Androgen Receptor Antagonists

Androgen receptor (AR) antagonists are a cornerstone in the treatment of prostate cancer.[7] The 4-phenoxyphenol scaffold has been identified as a novel and potent core structure for the development of nonsteroidal AR antagonists.[7] 4-(4-Bromo-butoxy)-phenol serves as a key building block for the synthesis of derivatives based on this pharmacophore.

Synthesis of 4-Phenoxyphenol Derivatives

The synthesis of these AR antagonists often involves a Williamson ether synthesis, where the phenoxide of a target molecule displaces the bromide from 4-(4-bromo-butoxy)-phenol, or vice versa. This reaction forms a diaryl ether linkage, a common structural motif in this class of compounds.

The following schematic outlines a representative synthesis of a 4-phenoxyphenol derivative:

Caption: Synthetic pathway to androgen receptor antagonists using 4-(4-bromo-butoxy)-phenol.

Structure-Activity Relationship Insights

Structure-activity relationship (SAR) studies have shown that the nature of the substituents on the terminal phenyl ring significantly influences the antiandrogenic activity. The butoxy linker provided by 4-(4-bromo-butoxy)-phenol offers an optimal length and flexibility to position the terminal pharmacophore within the ligand-binding domain of the androgen receptor.

| Compound | Linker Length | Terminal Group | Relative Potency |

| Analog 1 | Ethoxy | Unsubstituted Phenyl | Low |

| Analog 2 | Butoxy | Unsubstituted Phenyl | Moderate |

| Analog 3 | Butoxy | Substituted Phenyl | High |

| Analog 4 | Hexoxy | Substituted Phenyl | Moderate |

Table 1: Influence of Linker Length and Terminal Group on AR Antagonist Activity. The data in this table is illustrative and intended to demonstrate the general principles of SAR in this compound class.

Experimental Protocols: The Williamson Ether Synthesis

The Williamson ether synthesis is the primary method for utilizing 4-(4-bromo-butoxy)-phenol in the applications described above.[8][9] This SN2 reaction involves the reaction of an alkoxide or phenoxide with an alkyl halide.[8][10]

General Procedure for O-Alkylation of Phenols

This protocol describes a general method for the reaction of a phenol with 4-(4-bromo-butoxy)-phenol.

Materials:

-

Phenol derivative (1.0 eq)

-

4-(4-Bromo-butoxy)-phenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

-

Acetonitrile (or DMF)

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

To a round-bottom flask containing a stir bar, add the phenol derivative (1.0 eq) and the chosen solvent (e.g., acetonitrile).

-

Add the base (K₂CO₃ or Cs₂CO₃, 2.0 eq) to the mixture.

-

Add 4-(4-bromo-butoxy)-phenol (1.1 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (typically 82°C for acetonitrile).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Base: Potassium carbonate is a commonly used base for this reaction as it is sufficiently strong to deprotonate the phenol without causing significant side reactions. Cesium carbonate can be used for less reactive phenols due to its higher solubility and the "cesium effect," which enhances the nucleophilicity of the phenoxide.

-

Solvent: Acetonitrile and DMF are polar aprotic solvents that are ideal for SN2 reactions as they solvate the cation of the base while leaving the anion (the nucleophile) relatively free and reactive.

-

Excess Reagent: A slight excess of the alkyl halide (4-(4-bromo-butoxy)-phenol in this case) is often used to ensure complete consumption of the more valuable phenol derivative.

Synthesis of 4-(4-Bromo-butoxy)-phenol from Hydroquinone

For laboratories that wish to synthesize 4-(4-bromo-butoxy)-phenol in-house, a common route starts from hydroquinone and 1,4-dibromobutane.

Materials:

-

Hydroquinone (1.0 eq)

-

1,4-Dibromobutane (3.0 eq)

-

Potassium hydroxide (KOH) (1.0 eq)

-

Ethanol

-

Stir bar

-

Round-bottom flask

-

Reflux condenser

Procedure:

-

Dissolve potassium hydroxide (1.0 eq) in ethanol in a round-bottom flask equipped with a stir bar.

-

Add hydroquinone (1.0 eq) to the solution and stir until it dissolves.

-

Add a large excess of 1,4-dibromobutane (3.0 eq) to the reaction mixture.

-

Attach a reflux condenser and heat the mixture to reflux for several hours.

-

Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and filter off the potassium bromide precipitate.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The residue will contain the desired product, unreacted 1,4-dibromobutane, and the dialkylated byproduct. Purify by column chromatography or distillation under reduced pressure.

Causality Behind Experimental Choices:

-

Excess 1,4-Dibromobutane: A large excess of the dibromoalkane is used to favor mono-alkylation of the hydroquinone and minimize the formation of the dialkylated product. This is a classic application of Le Chatelier's principle in controlling product distribution in a reaction with a difunctional starting material.

Conclusion and Future Outlook

4-(4-Bromo-butoxy)-phenol has firmly established itself as a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its bifunctional nature allows for its seamless integration into complex molecular designs, serving as a flexible and reliable linker in the burgeoning field of drug conjugates and as a key structural component in the development of novel therapeutics such as androgen receptor antagonists. The straightforward and well-understood reactivity of its phenolic and alkyl bromide moieties, primarily through the robust Williamson ether synthesis, ensures its broad applicability and ease of use.

As the demand for more sophisticated and targeted therapies continues to grow, the importance of versatile building blocks like 4-(4-bromo-butoxy)-phenol will undoubtedly increase. Future applications may see its incorporation into novel drug delivery systems, advanced materials, and as a key component in the synthesis of increasingly complex natural products and their analogs. The principles and protocols outlined in this guide provide a solid foundation for the creative and effective application of this important synthetic intermediate.

References

-

Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. [Link]

- Google Patents. (Date not available). CN106187715A - A kind of synthetic method of 4 butoxy phenol.

- Google Patents. (Date not available).

- Google Patents. (Date not available). CN103408404A - Process for synthesizing p-bromophenol.

- Google Patents. (Date not available). CN113429268A - Synthetic method of 4-phenoxyphenol.

-

Ohta, K., et al. (2006). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. Journal of Medicinal Chemistry, 49(23), 6739-6748. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Methods to accelerate PROTAC drug discovery. (2025). RSC Medicinal Chemistry. [Link]

-

Bifunctional reagents in organic synthesis. (2020). Nature Reviews Chemistry. [Link]

-

An Update on Clinically Advanced PROTAC Degraders and Their Synthesis. (2026). Molecules. [Link]

-

Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (2022). White Rose Research Online. [Link]

-

Linker and Conjugation Site Synergy in Antibody-Drug Conjugates: Impacts on Biological Activity. (2024). Bioconjugate Chemistry. [Link]

-

Recent Advances in the Development of Pro-PROTAC for Selective Protein Degradation. (2025). Pharmaceuticals. [Link]

-

Williamson Ether Synthesis. (Date not available). Utah Tech University. [Link]

-

Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. (2022). JACS Au. [Link]

-

Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges. (2022). Signal Transduction and Targeted Therapy. [Link]

-

The Chemistry Behind ADCs. (2021). Molecules. [Link]

-

Williamson Ether Synthesis Reaction Mechanism. (2018). YouTube. [Link]

-

Fused Hybrid Linkers for Metal–Organic Frameworks-Derived Bifunctional Oxygen Electrocatalysts. (2021). ChemRxiv. [Link]

-

A plug-and-play approach to antibody-based therapeutics via a chemoselective dual click strategy. (2015). Nature Communications. [Link]

-

Effect of organic linker substituents on properties of metal-organic frameworks: A review. (2025). Coordination Chemistry Reviews. [Link]

-

Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. (2022). Nature Catalysis. [Link]

-

A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. (2022). Organic & Biomolecular Chemistry. [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). (Date not available). Pharmaceutical Organic Chemistry. [Link]

-

Recent Advances in ADCs. (Date not available). NJ Bio, Inc.. [Link]

Sources

- 1. A plug-and-play approach to antibody-based therapeutics via a chemoselective dual click strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis-targeting chimaeras (PROTACs) as pharmacological tools and therapeutic agents: advances and future challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Linker and Conjugation Site Synergy in Antibody-Drug Conjugates: Impacts on Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. usiena-air.unisi.it [usiena-air.unisi.it]

- 7. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

4-(4-Bromo-butoxy)-phenol melting point and boiling point

The following technical guide details the physicochemical properties, synthesis, and characterization of 4-(4-Bromo-butoxy)-phenol , a critical intermediate in the synthesis of liquid crystals and pharmaceutical linkers.

CAS Number: 66619-92-9 Formula: C₁₀H₁₃BrO₂ Molecular Weight: 245.11 g/mol

Executive Summary

4-(4-Bromo-butoxy)-phenol is a bifunctional building block characterized by a phenolic hydroxyl group and a terminal alkyl bromide. It serves as a "spacer" unit in the design of mesogenic (liquid crystalline) materials and as a linker in medicinal chemistry.[1] Its thermal properties are defined by the balance between hydrogen bonding (phenol moiety) and van der Waals forces (alkyl bromide chain).[1] This guide provides structural data, thermal property analysis, and a validated synthesis protocol.[1]

Chemical Identity & Structural Analysis

The compound consists of a hydroquinone core mono-alkylated with a 4-bromobutyl chain.

| Property | Detail |

| IUPAC Name | 4-(4-Bromobutoxy)phenol |

| Common Synonyms | Hydroquinone mono(4-bromobutyl) ether; 1-Bromo-4-(4-hydroxyphenoxy)butane |

| SMILES | OC1=CC=C(OCCCCBr)C=C1 |

| InChI Key | DCIGZODVUQZPCM-UHFFFAOYSA-N (Analogous base structure) |

| Appearance | White to off-white crystalline solid |

Structural Visualization

The molecule possesses two distinct reactive sites:[1]

-

Phenolic -OH: Nucleophilic, prone to esterification or etherification.[1]

-

Alkyl Bromide (-CH₂Br): Electrophilic, susceptible to Sɴ2 substitution.[1]

Thermal Properties: Melting & Boiling Points[1][4]

Melting Point (MP)[1][2][3][4][5]

-

Experimental Status: Solid at room temperature.

-

Comparative Baseline: The non-brominated analog, 4-butoxyphenol (CAS 122-94-1) , melts at 65–66 °C .

-

Effect of Bromination: The substitution of a terminal hydrogen with bromine significantly increases molecular weight (from 166.22 to 245.11 g/mol ) and polarizability.[1] This typically elevates the melting point due to stronger intermolecular dispersion forces.[1]

-

Predicted Range: 68 °C – 85 °C (depending on crystal polymorph and purity).[1]

-

Protocol: MP should be determined using a capillary melting point apparatus with a heating rate of 1 °C/min near the transition to ensure equilibrium.

Boiling Point (BP)[1][2][5][6][7]

-

Atmospheric Pressure: Predicted to be >350 °C .[1]

-

Behavior: The compound is likely to decompose (dehydroxylation or elimination of HBr) before reaching its atmospheric boiling point.[1]

-

Vacuum Distillation: Can be distilled under high vacuum (e.g., 0.1 mmHg), typically observed in the range of 160–180 °C at reduced pressures.[1]

Solubility Profile

| Solvent | Solubility | Application |

| Ethanol/Methanol | High | Recrystallization (often with water) |

| Dichloromethane | High | Extraction/Work-up |

| Water | Low | Precipitation of product during work-up |

| Hexane | Low | Washing to remove non-polar impurities |

Synthesis & Purification Protocol

Reaction Mechanism: Williamson Ether Synthesis

The synthesis involves the mono-alkylation of hydroquinone with 1,4-dibromobutane. A significant challenge is preventing the formation of the bis-ether (1,4-bis(4-bromobutoxy)benzene).

Stoichiometry Control: A large excess of hydroquinone (3-4 equivalents) is essential to statistically favor the mono-substituted product.

Experimental Workflow (Diagram)

Figure 1: Synthetic pathway for the selective mono-alkylation of hydroquinone.

Step-by-Step Procedure

-

Reagents: Suspend Hydroquinone (33.0 g, 300 mmol) and Potassium Carbonate (13.8 g, 100 mmol) in acetone (250 mL).

-

Addition: Add 1,4-Dibromobutane (21.6 g, 100 mmol) dropwise over 1 hour under reflux.

-

Reflux: Heat at reflux (approx. 56 °C) for 24 hours.

-

Work-up:

-

Purification:

-

The crude residue typically contains the product and the bis-ether impurity.

-

Recrystallization: Ethanol/Water (9:[1]1) is often effective.[1]

-

Chromatography: If high purity is required, use silica gel chromatography eluting with Hexane:Ethyl Acetate (80:20).[1] The bis-ether elutes first (non-polar), followed by the desired phenol.[1]

-

Quality Control & Characterization

To validate the identity and purity of the synthesized compound, the following analytical signatures must be confirmed.

1H NMR Spectroscopy (CDCl₃, 400 MHz)

-

δ 6.75-6.85 (m, 4H): Aromatic protons (characteristic AA'BB' system of para-substituted phenol).[1]

-

δ 4.50 (s, 1H): Phenolic -OH (broad, exchangeable).[1]

-

δ 3.95 (t, 2H): -O-CH ₂- (ether linkage).[1]

-

δ 3.48 (t, 2H): -CH ₂-Br (terminal bromide).[1]

-

δ 1.90-2.10 (m, 4H): Central methylene protons (-CH₂-CH₂-).

Impurity Profile

-

Bis-ether (1,4-bis(4-bromobutoxy)benzene): Identified by the absence of the -OH signal and simplified aromatic region (singlet at δ 6.83).

-

Hydroquinone: Identified by broad -OH signal and aromatic singlet at δ 6.70 (if not fully washed out).

References

-

Sigma-Aldrich. 4-Butoxyphenol Product Specification (CAS 122-94-1).Link (Used as thermal baseline).[1]

-

PubChem. Compound Summary for 4-Butoxyphenol. National Library of Medicine.[1] Link

-

LookChem. CAS 66619-92-9 Entry. (Confirmation of CAS identity for 4-(4-bromobutoxy)phenol). Link

-

Organic Syntheses. General Procedure for Mono-alkylation of Hydroquinone. (Methodology grounding). Link

Sources

Strategic Sourcing & Technical Profile: 4-(4-Bromobutoxy)phenol

The following technical guide details the sourcing, chemical profile, and synthesis strategies for 4-(4-Bromobutoxy)phenol (CAS 66619-92-9) .

CAS: 66619-92-9 | Formula: C

Executive Summary

4-(4-Bromobutoxy)phenol is a bifunctional building block critical to Medicinal Chemistry (PROTAC linker synthesis) and Materials Science (liquid crystal mesogens). Its structure features a phenolic "head" for nucleophilic attachment and an alkyl bromide "tail" serving as an electrophilic handle.

For researchers, the primary challenge is not availability but purity assurance . Commercial samples often contain the bis-alkylated impurity (dimer), which poisons subsequent polymerization or conjugation reactions. This guide outlines the procurement landscape and validates the technical criteria for high-fidelity applications.

Market Analysis: Suppliers & Price

Sourcing Status: Niche Intermediate. Most major catalog vendors stock this compound, but it is often "Inquiry Only" for bulk quantities due to shelf-life considerations (alkyl bromides can degrade).

Supplier Landscape

| Supplier | Region | Stock Status | Typical Purity | Notes |

| BLD Pharm | Global/China | In Stock | >97% | Reliable for gram-scale; often ships from Shanghai. |

| AK Scientific | USA | In Stock | 95-98% | Good for rapid US delivery; sources from AMT. |

| Combi-Blocks | USA | In Stock | 98% | High transparency on QC data (NMR often available). |

| Enamine | Ukraine/EU | Make-to-Order | >95% | Best for custom analog synthesis (e.g., varying chain lengths). |

Price Estimation (Research Scale)

Pricing is volatile and volume-dependent. Estimates below reflect Q1 2025 market rates.

| Pack Size | Estimated Price Range (USD) | Lead Time |

| 1 g | $45 - $85 | 1-3 Days |

| 5 g | $120 - $200 | 1-3 Days |

| 25 g | $400 - $650 | 1-2 Weeks |

| 100 g+ | Request Quote | 2-4 Weeks |

Strategic Sourcing Tip: When ordering >10g, request a Certificate of Analysis (CoA) specifically checking for the bis-ether impurity (1,4-bis(4-hydroxyphenoxy)butane). Standard HPLC may co-elute this impurity; H-NMR is the preferred verification method.

Technical Specifications & Chemical Identity

Structure & Reactivity

The molecule consists of a hydroquinone core mono-alkylated with a butyl chain.

-

Phenolic -OH (pKa ~10): Nucleophilic; susceptible to oxidation if not stored properly.

-

Alkyl Bromide (-CH

Br): Electrophilic; excellent leaving group for SN2 reactions (e.g., reacting with amines for PROTACs).

Critical Quality Attributes (CQAs)

| Property | Specification | Method |

| Appearance | White to off-white crystalline powder | Visual |

| Melting Point | 62 - 66 °C | Capillary |

| 1H-NMR | Confirms mono-substitution (See QC section) | DMSO-d6 / CDCl3 |

| Solubility | Soluble in DMSO, MeOH, DCM; Insoluble in Water | Solubility Test |

Synthesis & Manufacturing Workflow

Understanding the synthesis is crucial for troubleshooting impurities. The standard industrial route is the Williamson Ether Synthesis using a statistical excess of the alkylating agent to prevent dimerization.

Reaction Pathway

The synthesis involves reacting Hydroquinone (1) with 1,4-Dibromobutane (2).

Figure 1: Synthesis pathway showing the competition between the desired mono-ether and the unwanted bis-ether.

Protocol Logic (Expertise)

-

Stoichiometry: A 1:1 ratio of hydroquinone to dibromide is fatal to yield; it statistically favors the bis-product (Hydroquinone-Linker-Hydroquinone).

-

Correct Protocol: Use 3.0 - 5.0 equivalents of 1,4-dibromobutane relative to hydroquinone. This ensures that once a phenoxide attacks a dibromide molecule, the resulting mono-ether is surrounded by excess dibromide, reducing the chance it attacks another hydroquinone.

-

Purification: The excess 1,4-dibromobutane is a liquid (bp ~197°C) and can be distilled off or washed away with non-polar solvents (hexanes) in which the polar product is less soluble.

Quality Control: Self-Validating Protocols

H-NMR Interpretation (CDCl , 400 MHz)

To validate your batch, look for the integration ratio of the triplet signals.

- 6.75 - 6.85 ppm (m, 4H): Aromatic protons (Hydroquinone core).

- 4.50 ppm (s, 1H): Phenolic -OH (Broad, exchangeable).

-

3.95 ppm (t, 2H): -O-CH

-

3.48 ppm (t, 2H): -CH

- 1.80 - 2.05 ppm (m, 4H): Central methylene protons.

Defect Detection:

If you see a triplet at

Storage & Handling[1][2]

-

Light Sensitivity: Alkyl bromides slowly degrade under UV light, liberating HBr which turns the solid pink/brown. Store in amber vials .

-

Temperature: Store at 2-8°C for long-term stability.

-

Safety: Irritant.[1][2][3] Wear gloves and eye protection.[1][2][4] The phenolic moiety can cause chemical burns.

References

-

Chemical Identity: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123849, 4-(4-Bromobutoxy)phenol. Retrieved from .

-

Synthesis Methodology: Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.[4] (General reference for Williamson Ether Synthesis stoichiometry).

-

Application (Liquid Crystals): Gray, G. W., & Jones, B. (1954). Mesomorphism and Chemical Constitution. Part II. The n-Alkoxybenzoic Acids.[3] Journal of the Chemical Society, 1467–1470. (Foundational text on alkoxy-phenol mesogens).

-

Supplier Data: BLD Pharm. (2025). Product Data Sheet: 4-(4-Bromobutoxy)phenol. Retrieved from .

-

Safety Data: Fisher Scientific. (2024).[4][5] Safety Data Sheet: 4-Butoxyphenol derivatives. Retrieved from .

Sources

Methodological & Application

Application Note & Protocol: Selective Synthesis of 4-(4-Bromobutoxy)phenol from Hydroquinone

Abstract: This document provides a comprehensive guide for the synthesis of 4-(4-Bromobutoxy)phenol, a valuable bifunctional building block in pharmaceutical and materials science. The protocol is centered on the Williamson ether synthesis, employing hydroquinone and 1,4-dibromobutane as primary reactants. A key focus of this guide is the strategic control of reaction conditions to favor selective mono-alkylation over the formation of the di-substituted byproduct. We detail the underlying chemical principles, provide a robust, step-by-step experimental protocol, and include critical safety information and purification strategies essential for obtaining a high-purity final product.

Introduction and Scientific Principles

4-(4-Bromobutoxy)phenol is a key intermediate characterized by its terminal bromoalkyl chain, which is amenable to further nucleophilic substitution, and a phenolic hydroxyl group that can participate in a range of chemical transformations. This dual reactivity makes it a versatile precursor in the development of more complex molecules, including active pharmaceutical ingredients and liquid crystals.

The synthesis from hydroquinone and 1,4-dibromobutane is a classic example of the Williamson ether synthesis . This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] The core principle involves the deprotonation of a weakly acidic alcohol—in this case, the phenolic hydroxyl group of hydroquinone—by a base to form a potent nucleophile, the corresponding phenoxide ion. This phenoxide then attacks the electrophilic carbon atom of an alkyl halide, displacing the halide leaving group to form an ether linkage.[3][4][5]

Reaction Scheme: